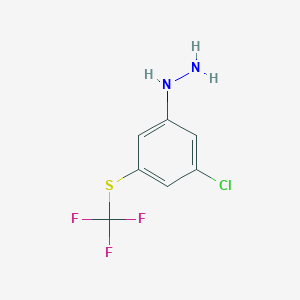
Phthalimidinoglutarimide-propargyl-C2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-propargyl-C2-OH is a compound known for its role as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . The molecular formula of this compound is C18H18N2O4, and it has a molecular weight of 326.352 g/mol .
Méthodes De Préparation
The synthesis of Phthalimidinoglutarimide-propargyl-C2-OH involves the condensation of phthalic acids or anhydrides with primary amines . This reaction typically requires readily available starting materials and cheap catalysts, making it an environmentally benign process with operational simplicity . The synthetic route can be summarized as follows:
Condensation Reaction: Phthalic acid or anhydride reacts with a primary amine to form the phthalimide core.
Propargylation: Introduction of the propargyl group to the phthalimide core through nucleophilic substitution or addition reactions.
Analyse Des Réactions Chimiques
Phthalimidinoglutarimide-propargyl-C2-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the phthalimide core can lead to the formation of amines.
Substitution: The propargyl group can undergo nucleophilic substitution reactions, leading to the formation of more complex structures.
Common reagents and conditions used in these reactions include transition metal catalysts, Lewis acids, and Brønsted acids . Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives .
Applications De Recherche Scientifique
Phthalimidinoglutarimide-propargyl-C2-OH has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-propargyl-C2-OH involves its role as a degrader building block. It contains an E3 ligase ligand that can be conjugated to target protein ligands, leading to the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the selective degradation of proteins within the cell .
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-propargyl-C2-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid: This compound also contains a propargyl group and is used in similar applications.
Propargylated building blocks: These compounds share the propargyl moiety and are used as synthetic intermediates in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for targeted protein degradation through the ubiquitin-proteasome system .
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
3-[7-(5-hydroxypent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H18N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1,3,8-11H2,(H,19,22,23) |
Clé InChI |
NKCRVSLFDGZZEX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)




![tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B14057668.png)




